The synthesis of 3-((4-chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline, referred to as VR23 in the source material, is part of a larger project focused on constructing a chemical library using a hybrid approach. This approach incorporates a 4-piperazinylquinoline scaffold and a sulfonyl pharmacophore. [] The specific synthetic steps and conditions for VR23 are not detailed in the provided literature.
3-((4-chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline acts as a potent inhibitor of the trypsin-like proteasome. [] Molecular docking studies and substrate competition assays suggest its primary target is the β2 subunit of the 20S proteasome catalytic core. [] By inhibiting proteasome activity, this compound leads to the accumulation of ubiquitinated cyclin E in cancer cells, triggering an abnormal centrosome amplification cycle, ultimately resulting in apoptosis. []
Research indicates that 3-((4-chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline exhibits potent and selective anticancer activity. [] Here are some specific applications:
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: